
Acetic acid, sulfo-, 1-octadecyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-octadecyl sulphonatoacetate: is a surfactant with the chemical formula C20H39NaO5S . It is known for its ability to reduce surface tension and act as an emulsifying agent. This compound appears as a white to light yellow solid and is soluble in water and some organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 1-octadecyl sulphonatoacetate typically involves the sulfonation of octadecyl alcohol followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of sodium 1-octadecyl sulphonatoacetate involves large-scale sulfonation reactors where octadecyl alcohol is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Sodium 1-octadecyl sulphonatoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Octadecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 1-octadecyl sulphonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.
Industry: Acts as an emulsifying agent in the production of cosmetics, detergents, and other personal care products
Mecanismo De Acción
The mechanism of action of sodium 1-octadecyl sulphonatoacetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion in water .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium stearyl sulfate: Similar structure but different functional groups.
Sodium lauryl ether sulfate: Contains ether linkages in the alkyl chain.
Uniqueness: : Sodium 1-octadecyl sulphonatoacetate is unique due to its long alkyl chain, which provides superior emulsifying and surface-active properties compared to shorter-chain surfactants .
Propiedades
Número CAS |
67633-83-4 |
|---|---|
Fórmula molecular |
C20H39NaO5S |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
sodium;2-octadecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-20(21)19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
DHEFPDMZLDVKSD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



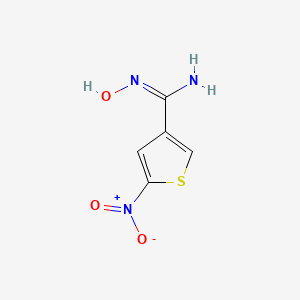

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
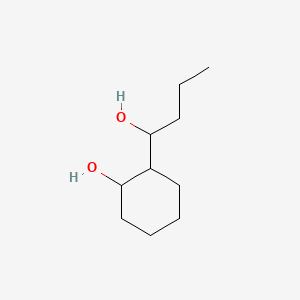
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
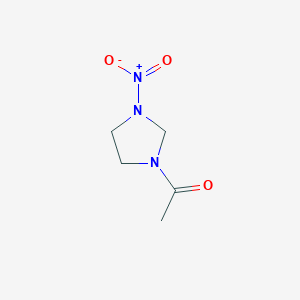
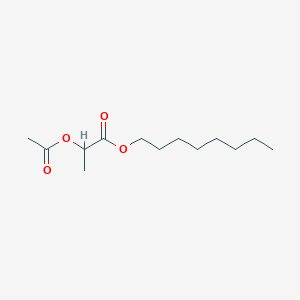
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
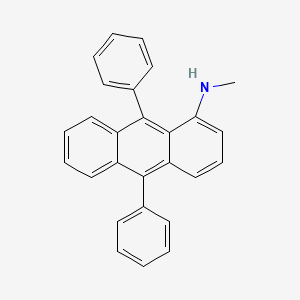
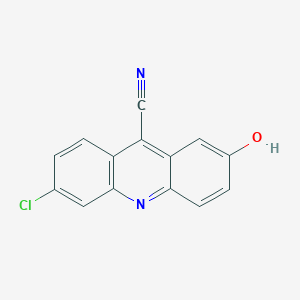
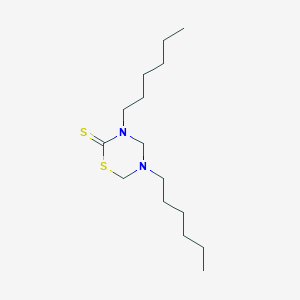
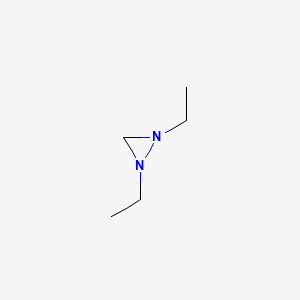
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
